molecular formula C13H17ClN2S B1608376 4-(3-Chloro-adamantan-1-yl)-thiazol-2-ylamine CAS No. 28599-75-9

4-(3-Chloro-adamantan-1-yl)-thiazol-2-ylamine

Cat. No.: B1608376
CAS No.: 28599-75-9
M. Wt: 268.81 g/mol
InChI Key: TXTLCPGTCAUVNV-UHFFFAOYSA-N
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Description

4-(3-Chloro-adamantan-1-yl)-thiazol-2-ylamine is a chemical compound that features a unique structure combining an adamantyl group, a thiazole ring, and a chlorine atom

Scientific Research Applications

4-(3-Chloro-adamantan-1-yl)-thiazol-2-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-adamantan-1-yl)-thiazol-2-ylamine typically involves the reaction of 3-chloro-1-adamantylamine with a thiazole derivative under specific conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiazole ring. The reaction is usually carried out in an organic solvent like dimethylformamide or dichloromethane at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-adamantan-1-yl)-thiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of azido derivatives or other substituted products.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-adamantan-1-yl)-thiazol-2-ylamine involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity to enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s activity. The chlorine atom can act as an electron-withdrawing group, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-1-adamantyl)-1H-1,2,3-benzotriazole
  • (3-Chloro-1-adamantyl)-[4-(3-methylphenyl)-1-piperazinyl]methanone
  • N-[4-(3-Chloro-1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide

Uniqueness

4-(3-Chloro-adamantan-1-yl)-thiazol-2-ylamine is unique due to its combination of an adamantyl group, a thiazole ring, and a chlorine atom This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds

Properties

IUPAC Name

4-(3-chloro-1-adamantyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2S/c14-13-4-8-1-9(5-13)3-12(2-8,7-13)10-6-17-11(15)16-10/h6,8-9H,1-5,7H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTLCPGTCAUVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)C4=CSC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397252
Record name 4-(3-chloro-1-adamantyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662699
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

28599-75-9
Record name 4-(3-chloro-1-adamantyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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